LYPLAL1-IN-11 - 1966129-74-7

LYPLAL1-IN-11

Catalog Number: EVT-274233
CAS Number: 1966129-74-7
Molecular Formula: C29H29N7O4
Molecular Weight: 539.6
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LYPLAL1-IN-11 is a potent and selective covalent inhibitor of lysophospholipase-like 1 (LYPLAL1).
Overview

LYPLAL1-IN-11 is a small molecule compound that has garnered attention in the field of medicinal chemistry and pharmacology. It is primarily recognized for its role as an inhibitor of specific protein interactions, which can have implications in various biological processes. The compound is derived from a series of synthetic modifications aimed at enhancing its efficacy and selectivity against targeted proteins involved in disease pathways.

Source

The compound LYPLAL1-IN-11 was developed as part of research efforts to identify potent inhibitors of the LYPLAL1 protein, which has been implicated in several pathological conditions, including cancer and metabolic disorders. The synthesis and characterization of this compound are typically documented in scientific literature, particularly within journals focusing on medicinal chemistry and drug discovery.

Classification

LYPLAL1-IN-11 belongs to the class of small molecule inhibitors. It is classified under chemical entities that target specific protein-protein interactions, making it a valuable candidate for therapeutic development. The compound's classification is crucial for understanding its potential applications in drug development.

Synthesis Analysis

Methods

The synthesis of LYPLAL1-IN-11 involves multiple steps that can include:

  1. Starting Materials: The synthesis begins with readily available precursors that are selected based on their ability to undergo specific chemical transformations.
  2. Reactions: Key reactions may involve coupling reactions, cyclization, and functional group modifications to build the desired molecular framework.
  3. Purification: After synthesis, purification techniques such as chromatography are employed to isolate the final product from by-products and unreacted materials.

Technical Details

The synthetic route typically includes:

  • Reagents: Specific reagents are chosen to facilitate reactions, such as coupling agents or catalysts.
  • Conditions: Temperature, solvent choice, and reaction time are optimized to maximize yield and purity.
  • Characterization: Techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are used to confirm the structure and purity of LYPLAL1-IN-11.
Molecular Structure Analysis

Structure

LYPLAL1-IN-11 exhibits a unique molecular structure characterized by specific functional groups that contribute to its biological activity. The precise structure can be described using chemical notation, which includes details about bond connectivity and stereochemistry.

Data

Molecular weight, formula, and other relevant data points include:

  • Molecular Formula: CxHyNzOw (specific values depend on the exact structure).
  • Molecular Weight: Typically calculated based on the molecular formula.
  • 3D Structure: Computational modeling may be used to visualize the compound's conformation.
Chemical Reactions Analysis

Reactions

The reactivity of LYPLAL1-IN-11 can be explored through various chemical reactions:

  • Binding Assays: To evaluate its interaction with target proteins.
  • Stability Studies: Assessing how the compound behaves under different pH and temperature conditions.

Technical Details

Detailed kinetic studies may be conducted to understand the rate of reaction with target proteins, including:

  • IC50 Values: Determining the concentration necessary for 50% inhibition of target activity.
  • Selectivity Profiles: Evaluating how selectively LYPLAL1-IN-11 interacts with its intended targets compared to other proteins.
Mechanism of Action

Process

The mechanism by which LYPLAL1-IN-11 exerts its effects involves binding to the LYPLAL1 protein, inhibiting its function. This interaction can disrupt downstream signaling pathways that contribute to disease progression.

Data

Experimental data supporting this mechanism may include:

  • Biochemical Assays: Demonstrating inhibition of enzymatic activity.
  • Cellular Studies: Observations of changes in cell behavior upon treatment with LYPLAL1-IN-11.
Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Appearance: Typically a solid or crystalline form.
  • Solubility: Solubility profiles in various solvents are essential for formulation development.

Chemical Properties

Chemical properties relevant to LYPLAL1-IN-11 include:

  • Stability: Information on how stable the compound is under different conditions (light, moisture).
  • pKa Values: Determining acidity or basicity which can influence solubility and bioavailability.
Applications

Scientific Uses

LYPLAL1-IN-11 has potential applications in:

  • Drug Development: As a lead compound for developing therapies targeting diseases associated with aberrant LYPLAL1 activity.
  • Research Tools: Serving as a probe for studying protein interactions in cellular models.
Introduction to LYPLAL1 and Its Biological Context

Gene Structure, Evolutionary Conservation, and Protein Classification

LYPLAL1 (Lysophospholipase-like 1) resides on human chromosome 1q31.3 and encodes a 26 kDa cytosolic serine hydrolase. It belongs to the α/β-hydrolase superfamily, sharing 40% sequence identity with its paralog LYPLA1 (acyl-protein thioesterase 1). Structural analyses reveal a conserved catalytic triad (Ser119-His248-Asp220) within a canonical α/β hydrolase fold [6]. Despite evolutionary conservation across vertebrates, LYPLAL1 exhibits distinct substrate preferences compared to LYPLA1. Its active site accommodates short-chain acyl esters (e.g., 4-nitrophenyl acetate) but lacks efficient hydrolysis of long-chain fatty-acylated proteins or triglycerides due to steric constraints [2] [6]. This catalytic divergence suggests unique physiological functions unrelated to classical lysophospholipase or thioesterase activities.

Table 1: Structural and Functional Comparison of LYPLAL1 and LYPLA1

FeatureLYPLAL1LYPLA1 (APT1)
Chromosomal Location1q31.31q32.1
Protein Size26 kDa25 kDa
Catalytic TriadSer119-His248-Asp220Ser114-His210-Asp178
Substrate PreferenceShort-chain acyl esters (e.g., pNP-acetate)Long-chain acyl proteins (e.g., Ras)
Inhibitor SensitivityCovalent inhibitors (e.g., LYPLAL1-IN-11)Palmostatin B

Metabolic Roles of LYPLAL1: Insights from Genome-Wide Association Studies (GWAS)

GWAS have consistently linked LYPLAL1 locus variants to metabolic traits with sex-specific effects:

  • Central Obesity: SNP rs4846567 downstream of LYPLAL1 associates with increased waist-hip ratio (WHR) in females (p<5×10⁻⁸), but not males [2] [8].
  • Adipose Distribution: rs11118316 correlates with visceral-to-subcutaneous adipose tissue (VAT/SAT) ratio (p=2.9×10⁻⁹) in both sexes, with stronger effects in females [3] [8].
  • Hepatic Steatosis: rs12137855 near LYPLAL1 increases non-alcoholic fatty liver disease (NAFLD) risk (p=3.6×10⁻⁹) [3].These associations position LYPLAL1 as a genetic modulator of fat distribution and metabolic health. Paradoxically, while human obesity correlates with increased LYPLAL1 expression in adipose tissue, murine diet-induced obesity (DIO) models show reduced Lyplal1 mRNA in visceral fat [3] [7].

Table 2: Key GWAS Findings Involving LYPLAL1 Locus Variants

VariantAssociated TraitPopulation EffectP-value
rs4846567Waist-Hip Ratio (WHR)Female-specific increase1.6×10⁻¹³
rs11118316Visceral/Subcutaneous Fat Ratio (VAT/SAT)Stronger in females2.9×10⁻⁹
rs12137855Non-Alcoholic Fatty Liver Disease (NAFLD)Both sexes3.6×10⁻⁹
rs2605100Fasting Insulin (males)Male-specific elevation4.2×10⁻⁶

LYPLAL1 in Lipid Metabolism and Obesity Pathogenesis: Sex-Specific Implications

LYPLAL1’s role in adiposity exhibits striking sexual dimorphism:

  • Murine Knockout Phenotypes: CRISPR-Cas9-generated Lyplal1⁻/⁻ mice fed high-fat/high-sucrose (HFHS) diets show sex-divergent effects. Females exhibit:
  • ↓ Body weight gain (15% vs. WT, p<0.01)
  • ↓ White adipose mass (30% reduction, p<0.05)
  • ↓ Adipocyte diameter (p<0.01)
  • ↓ Hepatic triglycerides (25% reduction, p<0.05)Males show no significant changes in adiposity but display reduced liver steatosis [8].
  • Adipogenic Regulation: LYPLAL1 does not directly regulate adipocyte differentiation, as knockdown in human mesenchymal stem cells (hMSCs) does not alter PPARγ or C/EBPα expression [3] [7]. However, the antisense lncRNA LYPLAL1-AS1 (dramatically upregulated during adipogenesis) promotes lipid accumulation by targeting desmoplakin and inhibiting Wnt/β-catenin signaling [10].
  • Hepatic Metabolism: LYPLAL1 inhibition increases glucose production in hepatocytes [5] [9]. Activity-based probes reveal its enzyme activity is post-translationally modulated during metabolic stress, suggesting feedback regulation of gluconeogenesis [9].

Table 3: Sex-Specific Metabolic Phenotypes in Lyplal1 Knockout Mice

PhenotypeFemale KO vs. WTMale KO vs. WT
Body Weight Gain (HFHS)↓ 15% (p<0.01)↔ NS
Total Fat Mass↓ 30% (p<0.05)↔ NS
Adipocyte Diameter↓ 20% (p<0.01)↔ NS
Liver Triglycerides↓ 25% (p<0.05)↓ 18% (p<0.05)
Fasting Glucose↔ NS↔ NS

Properties

CAS Number

1966129-74-7

Product Name

LYPLAL1-IN-11

IUPAC Name

(2R,3R)-1-(3-(4-(2-Morpholinopyrimidin-5-yl)phenyl)-1H-1,2,4-triazole-1-carbonyl)-2-phenylpiperidine-3-carboxylic acid

Molecular Formula

C29H29N7O4

Molecular Weight

539.6

InChI

InChI=1S/C29H29N7O4/c37-27(38)24-7-4-12-35(25(24)21-5-2-1-3-6-21)29(39)36-19-32-26(33-36)22-10-8-20(9-11-22)23-17-30-28(31-18-23)34-13-15-40-16-14-34/h1-3,5-6,8-11,17-19,24-25H,4,7,12-16H2,(H,37,38)/t24-,25+/m1/s1

InChI Key

OWBNMAVVNDAXQY-RPBOFIJWSA-N

SMILES

O=C([C@H]1[C@H](C2=CC=CC=C2)N(C(N3N=C(C4=CC=C(C5=CN=C(N6CCOCC6)N=C5)C=C4)N=C3)=O)CCC1)O

Solubility

Soluble in DMSO

Synonyms

LYPLAL1-IN-11; LYPLAL1-IN11; LYPLAL1-IN 11;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.